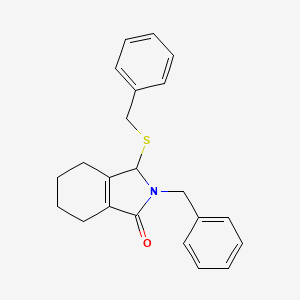
2-benzyl-3-(benzylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-3-(benzylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. This compound features a unique structure with a benzyl group and a benzylsulfanyl group attached to a hexahydroisoindolone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(benzylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of a benzylamine derivative with a cyclic anhydride, followed by the introduction of a benzylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-(benzylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isoindolone core can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-benzyl-3-(benzylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(benzylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological effects, such as inducing oxidative stress in microbial cells or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-3-(methylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- 2-benzyl-3-(ethylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- 2-benzyl-3-(propylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
Uniqueness
The presence of the benzylsulfanyl group in 2-benzyl-3-(benzylsulfanyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23NOS |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-benzyl-3-benzylsulfanyl-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C22H23NOS/c24-21-19-13-7-8-14-20(19)22(25-16-18-11-5-2-6-12-18)23(21)15-17-9-3-1-4-10-17/h1-6,9-12,22H,7-8,13-16H2 |
InChI Key |
QXFGACCNKVWSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















